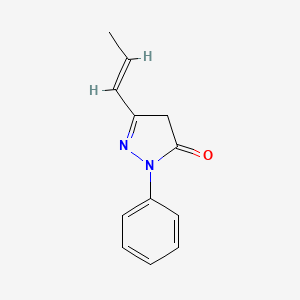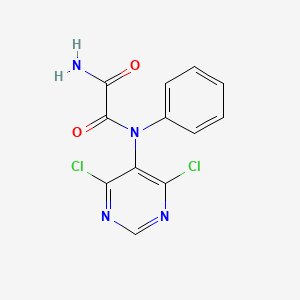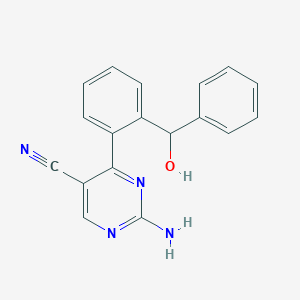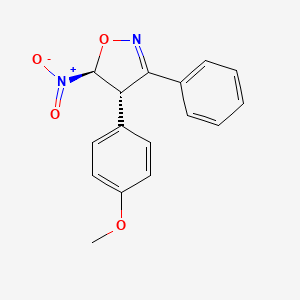
Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole is a heterocyclic compound that features an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole typically involves the reaction of 4-methoxybenzaldehyde with naphthylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to increase yield and reduce reaction times. This method utilizes microwave irradiation to accelerate the reaction, resulting in higher efficiency and lower energy consumption compared to traditional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted isoxazoles .
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as photochromic and fluorescent materials
Wirkmechanismus
The mechanism of action of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthoylindoles: Compounds such as AM-2202 and JWH-018 share structural similarities with 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole.
Naphthopyrans: These compounds also feature a naphthalene ring and exhibit similar photochromic properties.
Uniqueness
What sets 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-1-yl)-4,5-dihydroisoxazole apart is its unique combination of a methoxyphenyl group and an isoxazole ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
653601-95-7 |
|---|---|
Molekularformel |
C21H19NO2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-5-methyl-3-naphthalen-1-yl-4H-1,2-oxazole |
InChI |
InChI=1S/C21H19NO2/c1-21(16-10-12-17(23-2)13-11-16)14-20(22-24-21)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
BTKWLKODULZUCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=NO1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)




![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)

![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)


![3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12913062.png)

![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B12913084.png)
